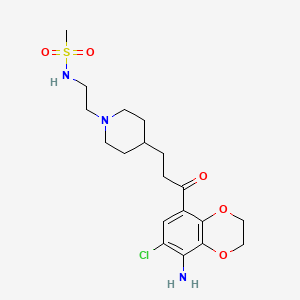
MK-571 钠盐
描述
MK-571 钠盐: 是一种强效且选择性的白三烯 D4 受体竞争性拮抗剂。 它还因其对多药耐药相关蛋白(特别是 ABCC1 和 ABCC4)的抑制作用而闻名 。由于其调节白三烯通路和克服多药耐药的作用,该化合物被广泛应用于科学研究。
科学研究应用
MK-571 钠盐在科学研究中具有广泛的应用:
化学: 用作研究白三烯通路和受体相互作用的工具。
生物学: 用于细胞信号传导、炎症和免疫反应的研究。
医学: 研究其在治疗与白三烯介导通路相关的疾病(如哮喘和过敏反应)方面的潜力。
作用机制
MK-571 钠盐通过选择性拮抗白三烯 D4 受体 (CysLT1) 发挥作用。它阻止白三烯 D4 与受体结合,从而抑制参与炎症和免疫反应的下游信号通路。 此外,MK-571 钠盐抑制多药耐药相关蛋白 ABCC1 和 ABCC4 的活性,这些蛋白参与从细胞中流出各种药物和代谢产物 .
生化分析
Biochemical Properties
MK-571 sodium interacts with several biomolecules, primarily functioning as a leukotriene D4 (LTD4) receptor antagonist . It has Ki values of 0.22 and 2.1 nM in guinea pig and human lung membranes, respectively . This indicates that MK-571 sodium has a high affinity for the LTD4 receptor, allowing it to effectively block the actions of LTD4.
Cellular Effects
MK-571 sodium has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used as an efflux inhibitor for monitoring multidrug resistance protein (MRP)-function . It has also been used to assess its effect on cell proliferation and 2D-migration in vitro in various cell lines of glioblastoma multiforme (GBM) .
Molecular Mechanism
The molecular mechanism of MK-571 sodium involves its interaction with the LTD4 receptor. As a potent and selective LTD4 antagonist, MK-571 sodium binds to the LTD4 receptor and prevents the actions of LTD4 . This can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Dosage Effects in Animal Models
The effects of MK-571 sodium can vary with different dosages in animal models. For instance, MK-571 sodium has been shown to produce dose-dependent inhibition of antigen-induced dyspnea in conscious sensitized rats
Metabolic Pathways
MK-571 sodium is involved in the leukotriene pathway due to its role as a LTD4 antagonist
准备方法
合成路线和反应条件: MK-571 钠盐的合成涉及多个步骤,从核心结构的制备开始,其中包括一个喹啉部分。关键步骤包括:
喹啉核的形成: 这通常通过弗里德兰德合成实现,其中苯胺衍生物在酸催化剂的存在下与酮反应。
乙烯基的引入: 喹啉核然后通过赫克反应,使用钯作为催化剂,用乙烯基进行官能化。
苯基的连接: 乙烯基-喹啉中间体与苯硼酸衍生物进行铃木偶联反应。
工业生产方法: MK-571 钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:
催化剂选择: 选择有效的催化剂以最大程度地减少副反应并最大程度地提高产率。
反应条件: 温度、压力和溶剂选择针对每个步骤进行优化,以确保可扩展性。
化学反应分析
反应类型: MK-571 钠盐经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将喹啉部分转化为四氢喹啉衍生物。
取代: 苯基和喹啉环可以发生亲电和亲核取代反应.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物:
氧化: 亚砜和砜。
还原: 四氢喹啉衍生物。
取代: 各种取代的苯基和喹啉衍生物.
相似化合物的比较
类似化合物:
孟鲁司特钠: 另一种用于治疗哮喘的白三烯受体拮抗剂。
扎鲁司特: 具有类似应用的白三烯受体拮抗剂。
普仑司特: 用于其在呼吸道疾病中的抗炎特性.
MK-571 钠盐的独特性:
选择性: MK-571 钠盐对白三烯 D4 受体具有高度选择性,对其他白三烯受体影响最小。
属性
IUPAC Name |
sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-AAGWESIMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046358 | |
| Record name | MK-571 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115103-85-0 | |
| Record name | Verlukast sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-571 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-571 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




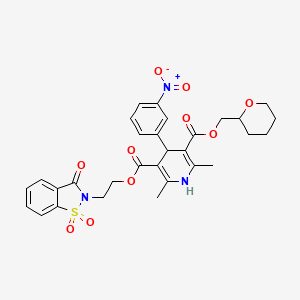

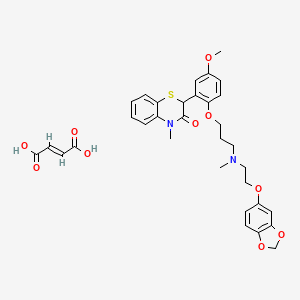
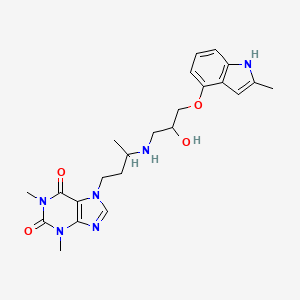
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)




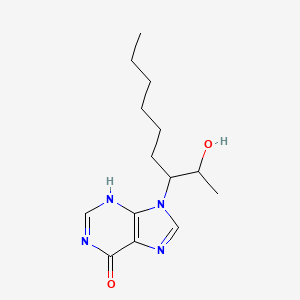
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
